molecular formula C4H7F3O B12528526 Methoxymethane;1,1,2-trifluoroethene CAS No. 660821-32-9

Methoxymethane;1,1,2-trifluoroethene

Cat. No.: B12528526
CAS No.: 660821-32-9
M. Wt: 128.09 g/mol
InChI Key: CDNVUXFUFQMIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Methoxymethane

Methoxymethane undergoes various chemical reactions, including:

1,1,2-Trifluoroethene

1,1,2-Trifluoroethene is relatively inert but can undergo:

Mechanism of Action

Methoxymethane

Methoxymethane acts as a precursor in various chemical reactions, facilitating the formation of other compounds. Its mechanism involves the cleavage of the C-O bond, leading to the formation of reactive intermediates .

1,1,2-Trifluoroethene

The mechanism of action of 1,1,2-trifluoroethene involves its interaction with various molecular targets, primarily through its fluorine atoms. It is used in refrigeration systems due to its ability to absorb and release heat efficiently .

Comparison with Similar Compounds

Methoxymethane (Dimethyl Ether, DME)

Its structure consists of two methyl groups bonded to an oxygen atom. DME is highly flammable and exhibits physical properties typical of low-molecular-weight ethers, such as a low boiling point .

1,1,2-Trifluoroethene (TrFE)

1,1,2-Trifluoroethene (C₂HF₃, TrFE) is a fluorinated alkene with a boiling point of -51°C . It is a key monomer in synthesizing copolymers like poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)), which exhibits ferroelectric and piezoelectric properties .

Comparison of Methoxymethane with Similar Compounds

Key Similar Compounds

  • Diethyl Ether (Ethoxyethane, C₄H₁₀O) : A larger ether with a higher boiling point (34.6°C) and historical use as an anesthetic.
  • Methyl Tert-Butyl Ether (MTBE, C₅H₁₂O) : A branched ether used as a gasoline additive.

Comparative Analysis

Property Methoxymethane (DME) Diethyl Ether MTBE
Molecular Formula C₂H₆O C₄H₁₀O C₅H₁₂O
Boiling Point (°C) -24 (estimated) 34.6 55.2
Flammability Highly flammable Highly flammable Moderate flammability
Applications Propellant, solvent Anesthetic, solvent Gasoline additive (phased out)

Key Differences :

  • DME’s lower molecular weight results in higher volatility compared to diethyl ether and MTBE.

Comparison of 1,1,2-Trifluoroethene with Similar Compounds

Key Similar Compounds

  • 1,1,1,2-Tetrafluoroethane (HFC-134a, C₂H₂F₄): A refrigerant with high GWP, now being phased out due to environmental concerns .
  • 1,1-Difluoroethene (C₂H₂F₂) : A defluorination product of HFC-134a, used in polymer synthesis .
  • Trichloroethene (TCE, C₂HCl₃) : A chlorinated ethene used as a solvent and synthetic precursor .

Comparative Analysis

Property 1,1,2-Trifluoroethene (TrFE) HFC-134a 1,1-Difluoroethene TCE
Molecular Formula C₂HF₃ C₂H₂F₄ C₂H₂F₂ C₂HCl₃
Boiling Point (°C) -51 -26.5 -85 (estimated) 87
Reactivity Forms ferroelectric copolymers Decomposes to TrFE via HF elimination Defluorination product Chlorinated building block
Environmental Impact Low GWP in refrigerant mixtures High GWP (phased out) Limited data Toxic, regulated

Key Differences :

  • TrFE’s incorporation into P(VDF-TrFE) copolymers enhances β-phase crystallinity, critical for piezoelectric applications, unlike non-fluorinated analogs like TCE .
  • HFC-134a’s decomposition pathways favor TrFE formation under basic conditions, whereas magnesium-mediated defluorosilylation yields 1,1-difluoroethene .

Industrial Relevance

  • TrFE : Critical in refrigerant blends (e.g., with HFC-32) for low-GWP systems and in P(VDF-TrFE) for sensors and actuators .
  • DME : Emerging as a clean-burning fuel alternative due to its low soot emissions .

Biological Activity

Methoxymethane;1,1,2-trifluoroethene (C4H7F3O) is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, and provides an overview of relevant research findings and case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC4H7F3O
Molecular Weight142.10 g/mol
Density1.617 g/cm³
Melting Point-141°C
Boiling Point-24.8°C
Flash Point-41°C
StabilityStable, highly flammable

These properties indicate that the compound is a colorless gas that can easily liquefy and is soluble in various organic solvents.

Antimicrobial Activity

Research has demonstrated that methoxy-substituted compounds exhibit significant antimicrobial properties. A study indicated that certain copper(II) complexes with methoxy groups showed activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 64 to 512 µg·mL−1 .

Key Findings:

  • The complex demonstrated comparable antibacterial activity to streptomycin against Staphylococcus aureus.
  • The minimum inhibitory concentration (MIC) values suggested that the methoxy group’s position influenced bioactivity, with variations in structure affecting antimicrobial potency.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of methoxymethane derivatives on human cell lines. In vitro studies revealed varying degrees of cytotoxicity against cancerous and normal cell lines. The presence of the copper(II) ion in complexes was found to enhance cytotoxic effects against HeLa and Vero cells .

Table 2: Cytotoxicity Results Against Various Cell Lines

Cell LineCompound TestedIC50 (µM)
HeLaCopper(II) Complex100
VeroCopper(II) Complex200
Normal CellsParent Ligand>200

Case Studies

A critical analysis of field applications involving methoxymethane derivatives has shown their effectiveness in various environmental remediation strategies. For instance, in situ chemical oxidation (ISCO) techniques utilizing these compounds have been successful in treating contaminants like chloroethenes and petroleum hydrocarbons .

Case Study Highlights:

  • Site Remediation: Methoxymethane derivatives were applied at contaminated sites, achieving significant reductions in pollutant levels.
  • Performance Metrics: The median cost for ISCO projects was approximately $94 per cubic yard, with many sites achieving closure despite not meeting maximum contaminant levels (MCLs).

Properties

CAS No.

660821-32-9

Molecular Formula

C4H7F3O

Molecular Weight

128.09 g/mol

IUPAC Name

methoxymethane;1,1,2-trifluoroethene

InChI

InChI=1S/C2HF3.C2H6O/c3-1-2(4)5;1-3-2/h1H;1-2H3

InChI Key

CDNVUXFUFQMIAN-UHFFFAOYSA-N

Canonical SMILES

COC.C(=C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.